Methanone, [(2S,3R)-3-methyloxiranyl]phenyl-
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Overview
Description
Methanone, [(2S,3R)-3-methyloxiranyl]phenyl-: is an organic compound characterized by the presence of a methanone group attached to a phenyl ring and a 3-methyloxiranyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [(2S,3R)-3-methyloxiranyl]phenyl- typically involves the reaction of a phenylmethanone derivative with an epoxide. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with an epoxide under controlled conditions to yield the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, and the temperature is maintained at low levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of Methanone, [(2S,3R)-3-methyloxiranyl]phenyl- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanone, [(2S,3R)-3-methyloxiranyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanone, [(2S,3R)-3-methyloxiranyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methanone, [(2S,3R)-3-methyloxiranyl]phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites, altering enzyme activity, and modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (3-methylphenyl)phenyl-
- Methanone, (3-fluorophenyl)phenyl-
- Methanone, (4-nitrophenyl)phenyl-
Uniqueness
Methanone, [(2S,3R)-3-methyloxiranyl]phenyl- is unique due to the presence of the 3-methyloxiranyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other methanone derivatives and contributes to its specific reactivity and applications.
Properties
CAS No. |
161512-00-1 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
[(2S,3R)-3-methyloxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C10H10O2/c1-7-10(12-7)9(11)8-5-3-2-4-6-8/h2-7,10H,1H3/t7-,10+/m1/s1 |
InChI Key |
PJQWDBYGSUMUBT-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](O1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(O1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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